molecular formula C25H35N5O2 B2642509 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 941869-59-6

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No.: B2642509
CAS No.: 941869-59-6
M. Wt: 437.588
InChI Key: NGNVUXQGYLMNLG-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Metal Ions and Amino Acids

This research developed polythiophene-based conjugated polymers, including one similar in structure to the compound . These polymers demonstrated high selectivity and sensitivity for detecting mercury and copper ions in solutions. The fluorescence of these polymers could be quenched in the presence of these metal ions, indicating potential applications as fluorescent probes for detecting specific metal ions and amino acids in aqueous solutions (Guo et al., 2014).

Antimicrobial Agents

A novel series of thiazolidinone derivatives, structurally similar to the compound , were synthesized and showed promising antimicrobial activity against a range of bacterial and fungal strains. These findings suggest the potential of these compounds as antimicrobial agents (Patel et al., 2012).

Synthesis and Characterization of Organometallic Compounds

This research focused on the synthesis and characterization of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, compounds with structural similarities to the one . These compounds showed significant solubility in water and other polar solvents, offering insights into their potential applications in various chemical processes and the synthesis of organometallic compounds (Koten et al., 1978).

Antidepressant and Anxiolytic Effects

Phenylpiperazine derivatives similar to the compound were studied for their antidepressant and anxiolytic effects in animal models. These compounds showed potent activity in various tests, suggesting their potential application in treating mental health disorders (Pytka et al., 2015).

Nonpeptide Agonist of the GPR14/Urotensin-II Receptor

A study identified a nonpeptidic agonist of the urotensin-II receptor with a structure resembling the compound . This agonist showed selective activity and potential as a pharmacological research tool and drug lead, highlighting its potential application in medical research (Croston et al., 2002).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-18-6-9-21(16-19(18)2)27-25(32)24(31)26-17-23(30-14-12-29(5)13-15-30)20-7-10-22(11-8-20)28(3)4/h6-11,16,23H,12-15,17H2,1-5H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNVUXQGYLMNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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